molecular formula C11H13N3OS B1461785 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-84-1

4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No. B1461785
CAS RN: 1105189-84-1
M. Wt: 235.31 g/mol
InChI Key: FCFKATHRSRJSBC-UHFFFAOYSA-N
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Description

“4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine” is a compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization and nucleophilic alkylation of heterocyclic scaffolds . For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a 1,3,4-thiadiazol-2-yl group, which is further substituted with a 2-furyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Nonionic Surfactants and Microbiological Activities : Novel scaffolds, including Thiadiazolyl Piperidine, were synthesized from stearic acid, demonstrating antimicrobial activities against various bacteria and fungi. These compounds, after modification with propylene oxide, showed promising physico-chemical, surface properties, and biodegradability as nonionic surfactants (Abdelmotaal Abdelmajeid et al., 2017).

  • Antileishmanial and Antitubercular Activities : Some synthesized piperidine-based thiadiazoles exhibited significant antileishmanial activity against Leishmania major promastigotes and amastigotes, with compound IC50 values indicating strong efficacy and low toxicity, suggesting their potential as leishmanicidal agents (A. Tahghighi et al., 2011).

  • Anticancer Potential : Compounds bearing the 1,3,4-thiadiazole moiety linked to a carbazole nucleus showed anticancer activity. The synthesis approach allowed for the creation of derivatives with potent anticancer effects, highlighting the importance of structural modification for biological activity enhancement (T. Abdel-Rahman, 2006).

Chemical Synthesis and Structure-Activity Relationship (SAR)

  • SAR of 5-HT7 Receptor Antagonists : Systematic structural modifications of unfused heterobiaryls, including those related to the thiadiazole piperidine framework, were explored to understand the impact on 5-HT7 binding affinity. This research provided insights into the crucial structural elements required for high affinity and the potential for these compounds in therapeutic applications (L. Strekowski et al., 2016).

  • CXCR3 Antagonists for Inflammatory Diseases : The development of piperidinylurea CXCR3 antagonists, including a 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivative, was aimed at treating inflammatory diseases. These compounds showed good potency and bioavailability, indicating their potential for further development as therapeutic agents (R. Watson et al., 2007).

Biochemical Analysis

Biochemical Properties

4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For example, the inhibition of cytochrome P450 by this compound can alter the metabolism of various substrates, affecting their bioavailability and activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxicity studies have indicated that high doses of this compound can cause liver and kidney damage, underscoring the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for toxicity . Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound has been found to localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, where it can exert its biochemical effects . For example, the localization of the compound to the mitochondria can influence mitochondrial function and energy metabolism .

properties

IUPAC Name

2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKATHRSRJSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 2
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 3
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 4
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 5
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 6
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

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